molecular formula C9H8O2 B1276866 4-Acetylbenzaldehyde CAS No. 3457-45-2

4-Acetylbenzaldehyde

Cat. No. B1276866
M. Wt: 148.16 g/mol
InChI Key: KTFKRVMXIVSARW-UHFFFAOYSA-N
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Patent
US08022075B2

Procedure details

4-Acetylbenzaldehyde (2.96 g) and p-toluenesulfonylmethylisocyanate (4.69 g) were dissolved in methanol (200 mL). Potassium carbonate (3.32 g) was added to the solution, and the mixture was stirred at room temperature overnight. Water was added to the reaction mixture, followed by extraction with ethyl acetate. The solvent was evaporated, and the residue was purified through silica gel column chromatography (dichloromethane:methanol=100:1), followed by concentration under reduced pressure, to thereby yield the title compound (3.14 g).
Quantity
2.96 g
Type
reactant
Reaction Step One
Quantity
4.69 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
3.32 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[O:9])=[CH:6][CH:5]=1)(=[O:3])[CH3:2].C1(C)C=CC(S([CH2:21][N:22]=C=O)(=O)=O)=CC=1.[C:26](=O)([O-])[O-].[K+].[K+].O>CO>[O:3]1[C:1]([C:4]2[CH:11]=[CH:10][C:7]([C:8](=[O:9])[CH3:26])=[CH:6][CH:5]=2)=[CH:2][N:22]=[CH:21]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2.96 g
Type
reactant
Smiles
C(C)(=O)C1=CC=C(C=O)C=C1
Name
Quantity
4.69 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)CN=C=O)C
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3.32 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified through silica gel column chromatography (dichloromethane:methanol=100:1)
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O1C=NC=C1C1=CC=C(C=C1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.14 g
YIELD: CALCULATEDPERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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